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molecular formula C12H9BrN2O B8589954 [2-(3-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile

[2-(3-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile

Cat. No. B8589954
M. Wt: 277.12 g/mol
InChI Key: ZXYNLFBHWXBVBA-UHFFFAOYSA-N
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Patent
US07176224B2

Procedure details

The crude [2-(3-bromophenyl)-5-methyloxazole-4-yl]-acetonitrile (assume 0.22 mol) was combined with 2-methoxyethanol (630 mL) and 85% solid KOH (74.6 g, 1.33 mol) in water (360 mL) was added to the reaction. The mixture was heated to reflux for 3 h, cooled, quenched with 2 M HCl (500 mL), and extracted with CH2Cl2. The organic layer was dried (MgSO4), and the solvent removed in vacuo, using toluene to azeotropically remove residual 2-methoxyethanol. The crude product (57.3 g) was recrystallized from toluene (450 mL) to give 39.8 g (60%) of 2-(3-bromophenyl)-5-methyl-4-oxazoleacetic acid as an off-white powder.
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
74.6 g
Type
reactant
Reaction Step Four
Name
Quantity
360 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[O:9][C:10]([CH3:16])=[C:11]([CH2:13][C:14]#N)[N:12]=2)[CH:5]=[CH:6][CH:7]=1.COCCO.[OH-:22].[K+].[OH2:24]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[O:9][C:10]([CH3:16])=[C:11]([CH2:13][C:14]([OH:24])=[O:22])[N:12]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.22 mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C=1OC(=C(N1)CC#N)C
Step Two
Name
Quantity
630 mL
Type
reactant
Smiles
COCCO
Step Three
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
74.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
360 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with 2 M HCl (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (57.3 g) was recrystallized from toluene (450 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1OC(=C(N1)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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